

Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid Against *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of drug-resistant strains complicates treatment and control efforts, making accurate and reliable drug susceptibility testing (DST) crucial for effective patient management and drug development.^{[1][2]} Isoniazid (INH) is a cornerstone of first-line anti-TB therapy.^[3] Determining the Minimum Inhibitory Concentration (MIC) of INH against Mtb isolates is essential for guiding therapeutic decisions, monitoring resistance trends, and evaluating the efficacy of new anti-TB agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^[3] This document provides detailed protocols for the two most widely recognized methods for Mtb MIC determination: broth microdilution and the agar proportion method.

Key Concepts in Isoniazid Resistance

Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme KatG. Resistance to INH is primarily associated with mutations in the katG gene, often leading to high-level resistance. Mutations in the promoter region of the inhA gene can also confer resistance, typically at a lower level.^{[4][5]} The level of INH resistance can vary, and MIC testing provides a

quantitative measure that can be more informative than a simple susceptible/resistant result.[\[4\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#) This quantitative data is critical as some evidence suggests that low-level resistance might be overcome by increasing the drug dosage.[\[4\]](#)[\[5\]](#)

Data Presentation: Isoniazid MIC Ranges

The following table summarizes typical INH MIC ranges for *M. tuberculosis*, providing a reference for interpreting experimental results. These values can vary slightly depending on the specific methodology and testing conditions.

Strain Category	Isoniazid (INH) MIC Range (mg/L)	Associated Genetic Markers (Common)
Susceptible (Wild-Type)	0.015 - 0.12	No resistance-conferring mutations
Low-Level Resistant	0.25 - 2.0	Mutations in the <i>inhA</i> promoter region
High-Level Resistant	4.0 - >64.0	Mutations in the <i>katG</i> gene (e.g., S315T)
High-Level Resistant (Dual Mutations)	8.0 - 64.0	Mutations in both <i>katG</i> and the <i>inhA</i> promoter

Data compiled from multiple sources referencing broth microdilution and automated systems.[\[4\]](#) [\[5\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Broth Microdilution Method for Isoniazid MIC Determination

The broth microdilution method is considered the reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[8\]](#)[\[9\]](#)[\[10\]](#) It involves testing a standardized bacterial inoculum against serial dilutions of an antimicrobial agent in a liquid medium.

Materials:

- *Mycobacterium tuberculosis* isolate
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)[9][10]
- Isoniazid (INH) powder, analytical grade
- Sterile 96-well U-shaped microtiter plates with lids[9]
- Sterile water with glass beads[9]
- 0.5 McFarland turbidity standard
- Sterile pipettes and tips
- Incubator at $36 \pm 1^\circ\text{C}$ [9]
- Inverted mirror for reading plates[9]
- Biosafety cabinet (Class II or higher)

Procedure:

- Isoniazid Stock Solution Preparation:
 - Prepare a stock solution of INH in sterile distilled water. The concentration should be at least 100 times the highest concentration to be tested to account for dilution.
 - Sterilize the stock solution by filtration through a $0.22 \mu\text{m}$ filter.
- Inoculum Preparation:
 - Culture the *Mtb* isolate on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.
 - Transfer several colonies into a sterile tube containing sterile water and glass beads.[9]

- Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up clumps.
- Allow the suspension to settle for 30 minutes to allow larger particles to sediment.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1×10^7 to 1×10^8 CFU/mL.
- Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 1×10^5 CFU/mL.[9]

- Plate Preparation:
 - In a 96-well microtiter plate, add 100 μ L of Middlebrook 7H9 broth to all wells.
 - Add an additional 100 μ L of the INH stock solution (appropriately diluted) to the first well of each row to be tested, resulting in a 200 μ L volume.
 - Perform serial two-fold dilutions by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the desired concentration range. Discard 100 μ L from the last well.
 - The final volume in each well after dilution should be 100 μ L.
- Inoculation:
 - Add 100 μ L of the final bacterial inoculum (1×10^5 CFU/mL) to each well containing the INH dilutions.
 - The final volume in each well will be 200 μ L.
 - Include a growth control well containing 100 μ L of broth and 100 μ L of the inoculum, with no INH.
 - Include a sterility control well containing 200 μ L of broth only.
 - To monitor the inoculum density, prepare a 1:100 dilution of the final inoculum and add it to a control well. This well should show growth at the time of reading.[9]

- Incubation:
 - Seal the plate with a lid or an adhesive plate sealer to prevent evaporation.
 - Incubate the plate at $36 \pm 1^\circ\text{C}$.[\[9\]](#)
- Reading and Interpretation:
 - Read the plates when visible growth is observed in the 1:100 diluted growth control well, which typically occurs between 7 and 21 days.[\[8\]](#)
 - Use an inverted mirror to observe the presence of a bacterial pellet at the bottom of the U-shaped wells.
 - The MIC is the lowest concentration of INH that completely inhibits visible growth of the *Mtb* isolate.[\[9\]](#)

Protocol 2: Agar Proportion Method for Isoniazid MIC Determination

The agar proportion method is the reference standard in the United States and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[\[11\]](#)[\[12\]](#) This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug.

Materials:

- *Mycobacterium tuberculosis* isolate
- Middlebrook 7H10 or 7H11 agar plates[\[11\]](#)[\[12\]](#)
- Isoniazid (INH) powder, analytical grade
- Sterile saline or water with 0.05% Tween 80
- Sterile glass beads
- 0.5 McFarland turbidity standard

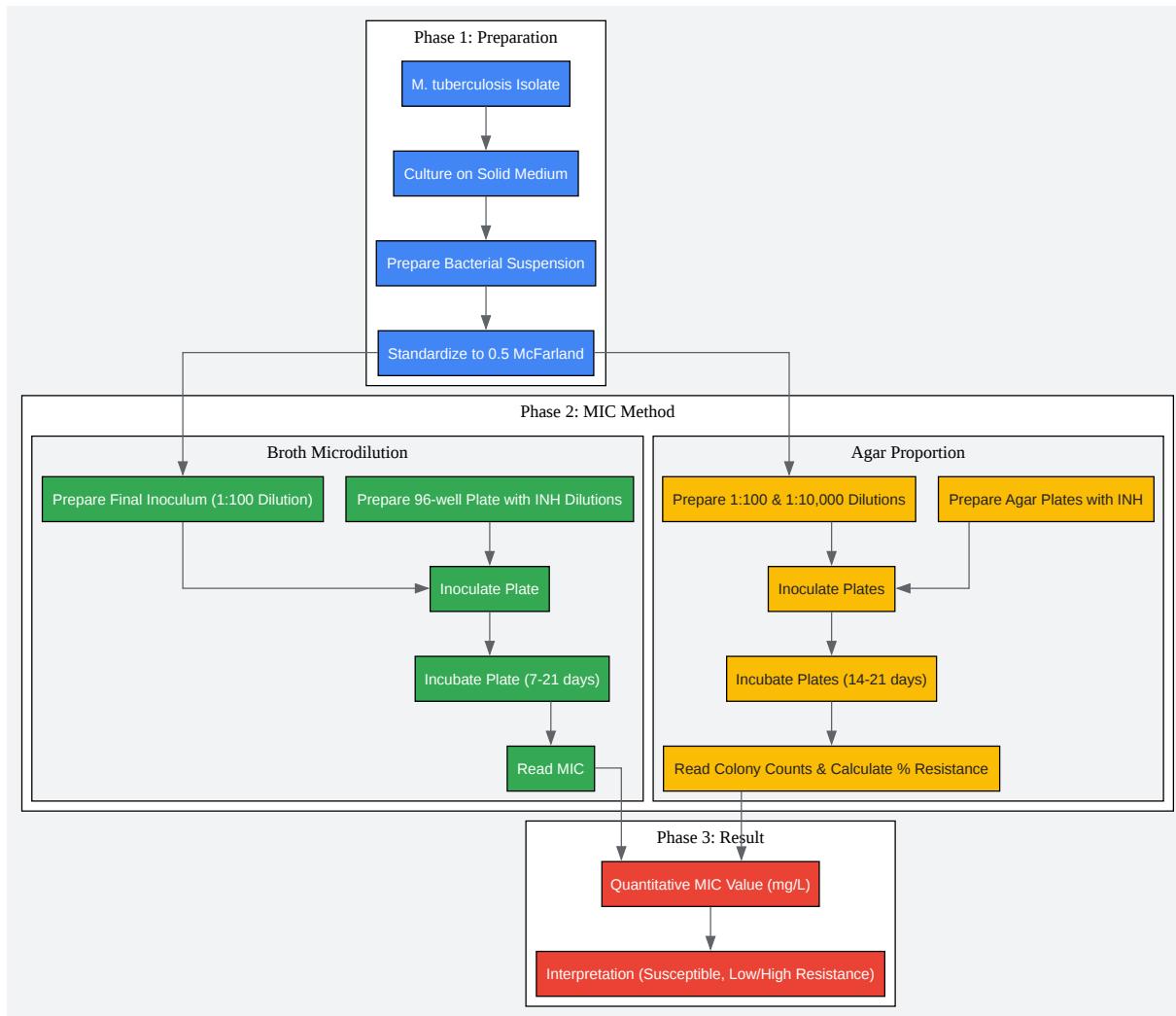
- Sterile pipettes and loops
- Incubator at 37°C in a 5-10% CO₂ atmosphere
- Biosafety cabinet (Class II or higher)

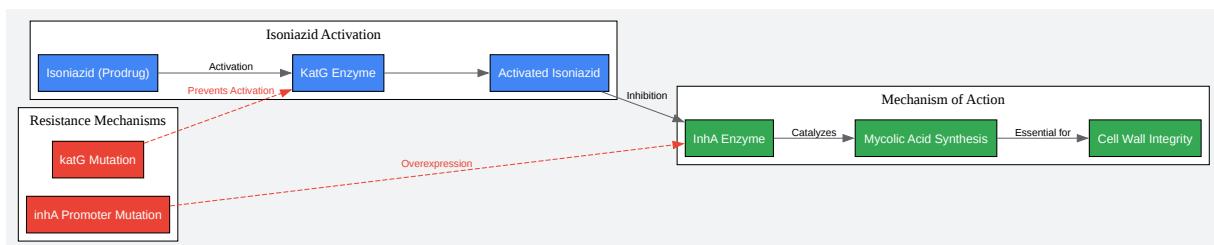
Procedure:

- Drug-Containing Media Preparation:
 - Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
 - After autoclaving and cooling to 45-50°C, add the OADC supplement.
 - Prepare INH stock solutions and add the appropriate volume to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.2 mg/L and 1.0 mg/L for differentiating low and high-level resistance).
 - Prepare a drug-free control plate for each isolate.
 - Pour the agar into quadrant petri dishes or standard petri dishes.[\[12\]](#)
- Inoculum Preparation:
 - Prepare a bacterial suspension as described in the broth microdilution protocol (steps 2a-2d).
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Prepare two dilutions of the standardized inoculum: a 1:100 and a 1:10,000 dilution in sterile saline or water with Tween 80.
- Inoculation:
 - Using a calibrated loop or pipette, inoculate 100 µL of each of the two dilutions onto the drug-free control plates and the plates containing the different concentrations of INH.
 - Spread the inoculum evenly over the agar surface.

- Incubation:
 - Allow the plates to dry at room temperature.
 - Invert the plates and incubate them at 37°C in a 5-10% CO₂ atmosphere for 14 to 21 days, or until colonies are clearly visible on the control plates.[13]
- Reading and Interpretation:
 - Count the number of colonies on the drug-free control plate inoculated with the 1:10,000 dilution. This plate should have between 50 and 150 colonies for a valid test.
 - Count the number of colonies on the drug-containing plates.
 - The proportion of resistant bacteria is calculated as: (Number of colonies on the drug-containing plate / Number of colonies on the drug-free control plate) x 100%
 - An isolate is considered resistant to a specific concentration of INH if the proportion of growth on the drug-containing medium is $\geq 1\%$ of the growth on the drug-free control.[12] The MIC is the lowest concentration that inhibits $\geq 99\%$ of the bacterial population.

Visualizations





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References

- 1. Evaluation of a modified direct agar proportion method for testing susceptibility of *Mycobacterium tuberculosis* from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid and rifampin drug susceptibility testing: application of 2,3,5-triphenyl tetrazolium chloride assay and microscopic-observation drug-susceptibility assay directly on Ziehl-Neelsen smear positive sputum specimens | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Isoniazid-Induced Transient High-Level Resistance in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid Resistance in *Mycobacterium tuberculosis* Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]

- 6. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant *Mycobacterium* tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on *Mycobacterium* tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing of *Mycobacterium* tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Susceptibility Testing of *Mycobacteria*, *Nocardiae*, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 13. *M. tuberculosis* complex, AFB Agar Proportion Drugs, Isoniazid, 1.0 µg/mL | Texas DSHS [dshs.texas.gov]
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